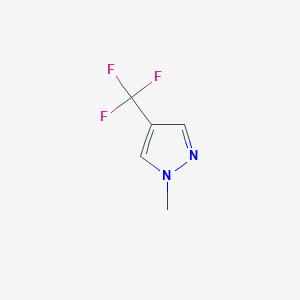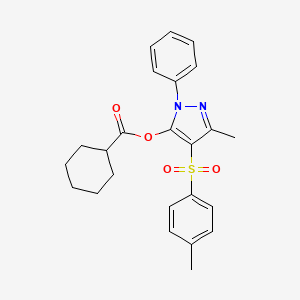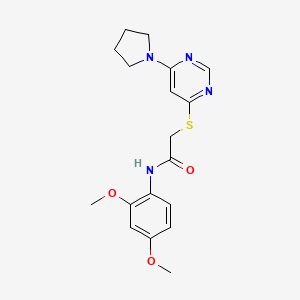![molecular formula C11H14N2O B2860590 3-[2-(methylamino)ethyl]-1H-indol-4-ol CAS No. 28363-70-4](/img/structure/B2860590.png)
3-[2-(methylamino)ethyl]-1H-indol-4-ol
科学的研究の応用
Chemistry: Used to study the structure-activity relationship of tryptamine derivatives.
Biology: Investigated for its interaction with serotonin receptors.
Medicine: Potential therapeutic applications in mental health, although more research is needed.
Industry: Potential use in the development of new psychedelic compounds
作用機序
ノルシロシンは、主に5-HT2A受容体のほぼ完全なアゴニストとしての作用を通じて効果を発揮します . この受容体は、シロシンなどの化合物のサイケデリック効果に関連付けられています。 関与する正確な分子標的と経路は、まだ研究中ですが、脳内のセロトニン受容体と相互作用することが知られています .
類似の化合物:
シロシン: ノルシロシンは、5-HT2A受容体においてシロシンよりも強力です.
バエオシスティン: ノルシロシンは、バエオシスティンの脱リン酸化代謝物であると仮定されています.
エアギナシン: マジックマッシュルームに見られる別のトリプタミン誘導体.
独自性: ノルシロシンは、シロシンと比較して5-HT2A受容体における高い効力と、バエオシスティンの脱リン酸化代謝物としての可能性により、ユニークです .
将来の方向性
Future research could focus on the psychedelic-like activity of Norpsilocin analogues . Extending the N-methyl group of norpsilocin by a single methyl group, to give the corresponding secondary N-ethyl analogue (4-HO-NET), was sufficient to produce psilocin-like activity . This suggests that modifications to the N-methyl group could lead to new compounds with similar psychedelic properties .
準備方法
合成経路および反応条件: ノルシロシンの合成には、いくつかのステップが含まれます。
アシルクロリドの合成: これは、4-アセチルオキシインドールとオキサリルクロリドから達成されます。
N-ベンジルメチルアミンまたはジベンジルアミンとの反応: これにより、目的のケトアミドが得られます。
ケトアミドの還元: テトラヒドロフランおよび2-メチルテトラヒドロフラン中の水素化リチウムアルミニウムを使用します。
リン酸化: 水素化ナトリウム、テトラヒドロフラン、およびオルトキシリレンホスホリルクロリドを使用します。
触媒的水素化分解: 炭素担持パラジウムまたは水酸化パラジウム触媒を使用します.
工業生産方法: ノルシロシンの工業生産は、最近の発見と合成の複雑さのため、まだ初期段階にあります。 現在の方法は、ラボ規模の生産に焦点を当てており、プロセスを最適化および拡大するための継続的な研究が行われています .
反応の種類:
酸化: ノルシロシンは酸化反応を受ける可能性がありますが、これらの反応の特定の条件と試薬は、まだ調査中です。
還元: ノルシロシンの還元には、水素化リチウムアルミニウムを使用します。
一般的な試薬と条件:
酸化: 特定の試薬と条件は、まだ研究中です。
還元: テトラヒドロフラン中の水素化リチウムアルミニウム。
置換: 条件は、特定の置換反応によって異なります.
主な生成物: これらの反応から生成される主な生成物は、まだ調査中で、それらを特定して特徴付けるための継続的な研究が行われています.
4. 科学研究への応用
化学: トリプタミン誘導体の構造活性相関を研究するために使用されます。
生物学: セロトニン受容体との相互作用について調査されています。
医学: 精神衛生における潜在的な治療的用途がありますが、さらなる研究が必要です。
類似化合物との比較
Psilocin: Norpsilocin is more potent than psilocin at the 5-HT2A receptor.
Baeocystin: Norpsilocin is hypothesized to be a dephosphorylated metabolite of baeocystin.
Aeruginascin: Another tryptamine derivative found in magic mushrooms.
Uniqueness: Norpsilocin is unique due to its higher potency at the 5-HT2A receptor compared to psilocin and its potential as a dephosphorylated metabolite of baeocystin .
特性
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOWJUQGYWRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336988 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28363-70-4 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpsilocin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Norpsilocin and how does it differ from Psilocin?
A: Norpsilocin (4-hydroxy-N-methyltryptamine) is a tryptamine alkaloid found in psilocybin-containing mushrooms. It is structurally very similar to psilocin, the primary psychoactive metabolite of psilocybin. The key difference lies in the presence of a secondary methylamine group in norpsilocin, while psilocin has a tertiary dimethylamine group. This seemingly minor structural difference significantly impacts their effects in vivo [, ].
Q2: How does Norpsilocin interact with the serotonin 2A receptor?
A: Norpsilocin acts as a potent agonist at the serotonin 2A receptor (5-HT2A) in vitro []. This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype.
Q3: Does Norpsilocin produce the same psychedelic effects as Psilocin?
A: While norpsilocin shows potent activity at the 5-HT2A receptor in vitro, it is devoid of psychedelic-like effects in vivo, unlike psilocin []. Research suggests this discrepancy arises from differences in their central nervous system (CNS) bioavailability, likely due to the reduced lipophilicity of norpsilocin compared to psilocin [, ].
Q4: What are the metabolic pathways of Norpsilocin?
A: While detailed metabolic studies specifically on norpsilocin are limited, research suggests that it might be a metabolite of psilocin through the action of CYP2D6 enzyme []. This finding highlights the complex metabolic interplay between various tryptamine derivatives found in psilocybin-containing mushrooms.
Q5: Are there any known applications for Norpsilocin or its derivatives?
A: Currently, norpsilocin and its derivatives are primarily research chemicals used to explore the structure-activity relationships of tryptamine compounds and their interactions with various CNS targets. While their therapeutic potential remains to be fully elucidated, understanding their pharmacological profiles contributes to the broader investigation of psychedelic compounds for potential therapeutic applications [, ].
Q6: What is the significance of studying Norpsilocin in the context of psychedelic research?
A: Norpsilocin serves as a crucial molecule for understanding the subtle structure-activity relationships governing the psychedelic effects of tryptamines. By studying how modifications to its structure impact its pharmacological activity and CNS penetration, researchers can gain valuable insights into the design and development of potentially safer and more effective psychedelic-inspired therapeutics [, , ]. Additionally, investigating its metabolic pathways and interactions with other CNS targets can shed light on the complex pharmacological interplay within this class of compounds [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)


![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)


